
3-(1-苯并呋喃-2-基)-1-甲基-1H-吡唑-4-甲醛
描述
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学研究应用
合成新型杂环化合物
Baashen等人(2017年)利用3-(1-苯并呋喃-2-基)-1-甲基-1H-吡唑-4-甲醛作为前体,合成了一系列新型杂环化合物。这些化合物是通过与3-氧代-3-苯基丙腈和不同的肼酸化合物反应合成的。通过使用各种光谱方法和X射线晶体结构证实了产物的结构(Baashen, Abdel-Wahab, & El‐Hiti, 2017)。
抗肿瘤活性
El-Zahar等人(2011年)从3-(1-苯并呋喃-2-基)-1-甲基-1H-吡唑-4-甲醛合成了一系列新的苯并呋喃-2-基吡唑嘧啶衍生物。这些衍生物表现出抗肿瘤活性,并针对人类肝癌细胞系进行了评估,显示出作为胸苷酸合成酶抑制剂的潜力(El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011)。
抗菌和抗氧化性能
Kenchappa和Bodke(2020年)报道了合成3-(5-取代-1-苯并呋喃-2-基)-1-(4-取代苯基)-1H-吡唑-4-甲醛衍生物,这些衍生物表现出抗菌和抗氧化活性。这些化合物被测试其对各种病原体的有效性,并显示出有希望的结果(Kenchappa & Bodke, 2020)。
合成氮杂环己酮衍生物
Idrees等人(2020年)合成了一系列集成有喹啉、吡唑和苯并呋喃基团的氮杂环己酮衍生物,展示了对金黄色葡萄球菌和大肠杆菌等致病菌的抗菌活性。这些化合物是通过环缩合反应合成的,展示了3-(1-苯并呋喃-2-基)-1-甲基-1H-吡唑-4-甲醛在创造多样化药物化合物方面的多功能性(Idrees, Bodkhe, Siddiqui, & Kola, 2020)。
作用机制
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as potential inhibitors of PDE4B and have shown activity against EGFR, a member of the tyrosine kinase family .
Mode of Action
Benzofuran derivatives have been known to interact with their targets and induce changes that lead to their biological activities . For instance, they can inhibit the activity of enzymes like PDE4B , which plays a crucial role in inflammatory responses.
Biochemical Pathways
These activities suggest that they may affect multiple pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally considered in their design and synthesis .
Result of Action
Benzofuran derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . They have also shown pro-oxidative effects and increased reactive oxygen species in cancer cells .
Action Environment
The biological activities of benzofuran derivatives suggest that they may be influenced by various factors, including the cellular environment and the presence of other molecules .
未来方向
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
生化分析
Biochemical Properties
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 4B (PDE4B), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE4B, 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can modulate cAMP signaling pathways, leading to various downstream effects on cellular functions.
Cellular Effects
The effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspase pathways . Additionally, it can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), thereby modulating inflammatory responses . These effects highlight the potential of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde as a therapeutic agent in cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the inhibition of PDE4B, which leads to increased cAMP levels and subsequent activation of protein kinase A (PKA) signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism. Additionally, the compound’s pro-oxidative effects contribute to its ability to induce apoptosis in cancer cells by increasing ROS levels and activating caspase pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of PDE4B and persistent changes in cAMP signaling . Additionally, the compound’s pro-oxidative effects may become more pronounced over time, leading to increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PDE4B and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as excessive ROS production and apoptosis, which can be detrimental to normal cellular function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s inhibition of PDE4B affects cAMP metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its pro-oxidative effects can influence redox balance and oxidative stress pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJDQZJKNTVBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



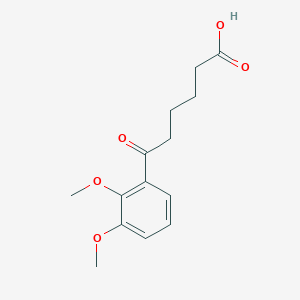

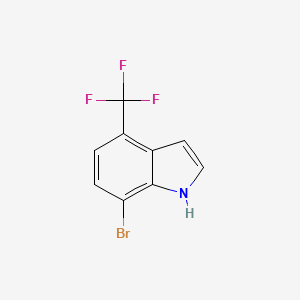
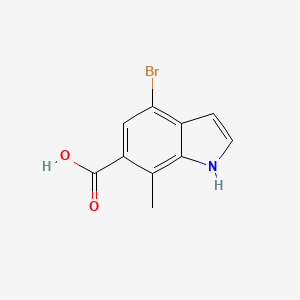


![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
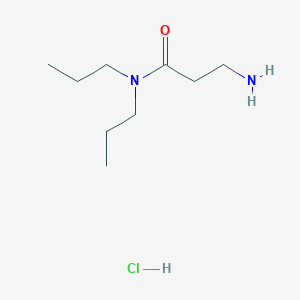
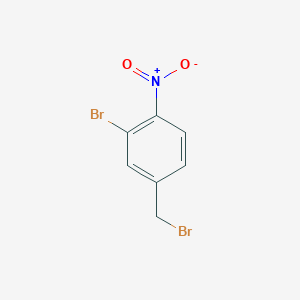
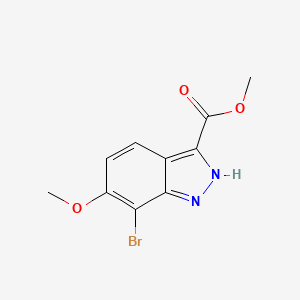
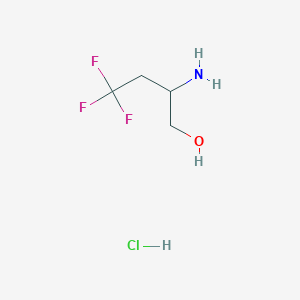
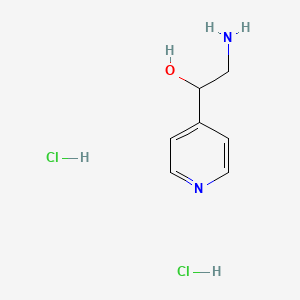
![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)
